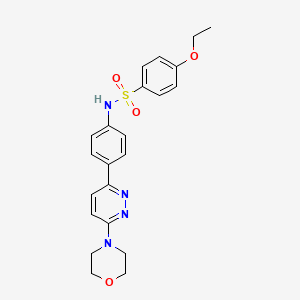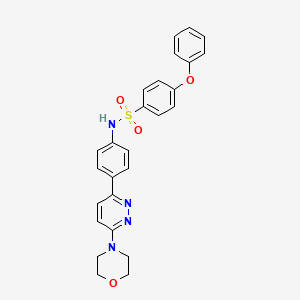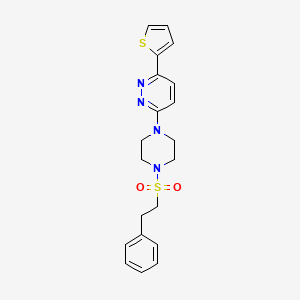
3-(4-(Phenethylsulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine
Übersicht
Beschreibung
3-(4-(Phenethylsulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. It is a pyridazine-based compound that has been synthesized through various methods and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of 3-(4-(Phenethylsulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine involves the inhibition of specific enzymes and proteins that play a vital role in disease progression. The compound has been shown to target specific receptors and signaling pathways, leading to the inhibition of cell growth and inflammation.
Biochemical and Physiological Effects:
3-(4-(Phenethylsulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine has been shown to have a significant impact on various biochemical and physiological processes. It has been shown to modulate the immune response, reduce oxidative stress, and regulate cell proliferation and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 3-(4-(Phenethylsulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine in lab experiments is its high selectivity and potency. It has been shown to have a low toxicity profile and can be easily synthesized in large quantities. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of 3-(4-(Phenethylsulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine. One potential area of research is the development of novel drug delivery systems that can enhance the bioavailability and efficacy of the compound. Additionally, further studies are needed to investigate the potential applications of this compound in the treatment of other diseases, such as cardiovascular disease and diabetes. Finally, the development of new synthetic methods for this compound can lead to the discovery of new analogs with improved properties and efficacy.
In conclusion, 3-(4-(Phenethylsulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine is a promising compound that has shown potential applications in medical research. Its selectivity and potency make it an attractive target for drug development, and further research is needed to explore its full potential.
Wissenschaftliche Forschungsanwendungen
3-(4-(Phenethylsulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine has been extensively studied for its potential applications in medical research. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. The compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.
Eigenschaften
IUPAC Name |
3-[4-(2-phenylethylsulfonyl)piperazin-1-yl]-6-thiophen-2-ylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S2/c25-28(26,16-10-17-5-2-1-3-6-17)24-13-11-23(12-14-24)20-9-8-18(21-22-20)19-7-4-15-27-19/h1-9,15H,10-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSDDGISDOXHGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CS3)S(=O)(=O)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(Phenethylsulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



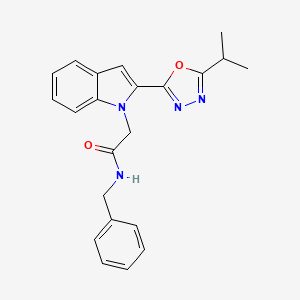
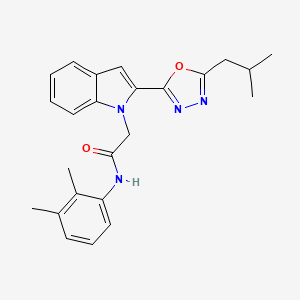



![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide](/img/structure/B3310977.png)
![4-methyl-3-phenyl-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B3310994.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-(methylthio)benzamide](/img/structure/B3311013.png)
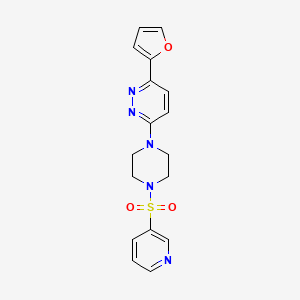


![N-(4-(6-morpholinopyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3311032.png)
